4-(3,4-Difluorophenoxy)benzaldehyde
Description
4-(3,4-Difluorophenoxy)benzaldehyde (CAS: 486449-90-5; molecular formula: C₁₃H₈F₂O₂) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a 3,4-difluorophenoxy group at the para position. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and fluorinated aromatic system .
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWAQAFWQZGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442128 | |
| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486449-90-5 | |
| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenoxy)benzaldehyde typically involves the reaction of 3,4-difluorophenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Difluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,4-Difluorophenoxy)benzoic acid.
Reduction: 4-(3,4-Difluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Difluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(3,4-Difluorophenoxy)benzaldehyde with structurally related benzaldehyde derivatives, highlighting substituent effects, applications, and key research findings:
Electronic and Reactivity Profiles
- Fluorine Substituents: The 3,4-difluorophenoxy group in this compound introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap compared to methoxy-substituted analogs. This enhances its electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) or condensation reactions .
- Methoxy vs. Fluorine : Methoxy groups (e.g., in 3,4-dimethoxybenzaldehyde) donate electron density via resonance, increasing ring activation but reducing oxidative resistance. Fluorine substituents, by contrast, resist oxidation and improve thermal stability .
Research Findings and Gaps
- DFT Studies: Computational models (e.g., B3LYP/6-311++(d,p)) predict that fluorine substituents in this compound stabilize the molecule via hyperconjugation and C–F⋯H interactions, which are absent in methoxy analogs .
- Synthetic Challenges: Fluorinated benzaldehydes often require specialized catalysts (e.g., palladium or copper) for efficient coupling reactions, increasing synthesis costs compared to non-fluorinated derivatives .
- Data Gaps : Experimental data on the compound’s solubility, melting point, and biological activity are scarce, highlighting the need for further characterization .
Biological Activity
4-(3,4-Difluorophenoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzaldehyde moiety substituted with a difluorophenoxy group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for further chemical modifications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | E. coli | TBD |
| 6-aryl-1,6-dihydro-1,3,5-triazine | Drug-resistant P. falciparum | <0.1 |
| 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine | Various bacterial strains | TBD |
Antiplasmodial Activity
In vitro studies have demonstrated that compounds related to this compound possess antiplasmodial activity against Plasmodium falciparum, particularly against drug-resistant strains. The most potent compounds from these studies exhibited IC50 values in the low nanomolar range .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of critical enzymes and pathways in target organisms. For example:
- Bacterial Inhibition : The compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, leading to cell death .
- Antimalarial Action : Its derivatives have been shown to interfere with the metabolic processes of P. falciparum, disrupting the parasite's ability to survive and replicate .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound.
- Synthesis and Evaluation : A study synthesized a series of 6-aryl-1,6-dihydro-1,3,5-triazine derivatives from difluorophenoxybenzaldehyde. These compounds were tested for their antiplasmodial activity and showed promising results against both sensitive and resistant strains of P. falciparum .
- Comparative Studies : Comparative analyses with structurally similar compounds demonstrated that those with a difluorophenoxy substituent exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
